

# Application Notes and Protocols: $^1\text{H}$ and $^{13}\text{C}$ NMR Analysis of Nigrolineaxanthone V

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## Compound of Interest

Compound Name: **Nigrolineaxanthone V**

Cat. No.: **B041114**

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## Introduction

**Nigrolineaxanthone V** is a xanthone derivative isolated from the stem bark of *Garcinia nigrolineata*. The structural elucidation of this natural product, like many others, relies heavily on nuclear magnetic resonance (NMR) spectroscopy. This document provides a summary of the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Nigrolineaxanthone V**, based on published literature. Furthermore, it outlines a general protocol for acquiring high-quality NMR data for this class of compounds, which is essential for structure verification, purity assessment, and further research in drug discovery and development. The structural information of **Nigrolineaxanthone V** and its analogues is critical for understanding their biological activities.

## Data Presentation

While the definitive  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Nigrolineaxanthone V** is contained within the publication "Xanthones from the stem bark of *Garcinia nigrolineata*" (Phytochemistry. 2003 Nov;64(6):1149-56), the specific chemical shift and coupling constant values are not publicly available in the accessible literature.<sup>[1]</sup> The isolation of Nigrolineaxanthones A-I, including V, was described, and their structures were determined using 1D and 2D NMR spectroscopy.<sup>[1]</sup>

For illustrative purposes and to provide a template for researchers, the following tables are structured to present such data once obtained.

Table 1:  $^1\text{H}$  NMR Data of **Nigrolineaxanthone V** (in  $\text{CDCl}_3$ , at a specified frequency)

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
Data Unavailable	Data Unavailable	Data Unavailable	Data Unavailable

Table 2:  $^{13}\text{C}$  NMR Data of **Nigrolineaxanthone V** (in  $\text{CDCl}_3$ , at a specified frequency)

Position	$\delta$ (ppm)
Data Unavailable	Data Unavailable

## Experimental Protocols

The following is a generalized protocol for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of xanthones like **Nigrolineaxanthone V**.

### 1. Sample Preparation

- Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for xanthones. Other solvents like acetone-d<sub>6</sub>, methanol-d<sub>4</sub>, or DMSO-d<sub>6</sub> can be used depending on the solubility of the specific compound.
- Sample Concentration: Dissolve approximately 5-10 mg of the purified **Nigrolineaxanthone V** in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for  $^1\text{H}$  and  $^{13}\text{C}$  NMR, with its signal set to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.
- Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

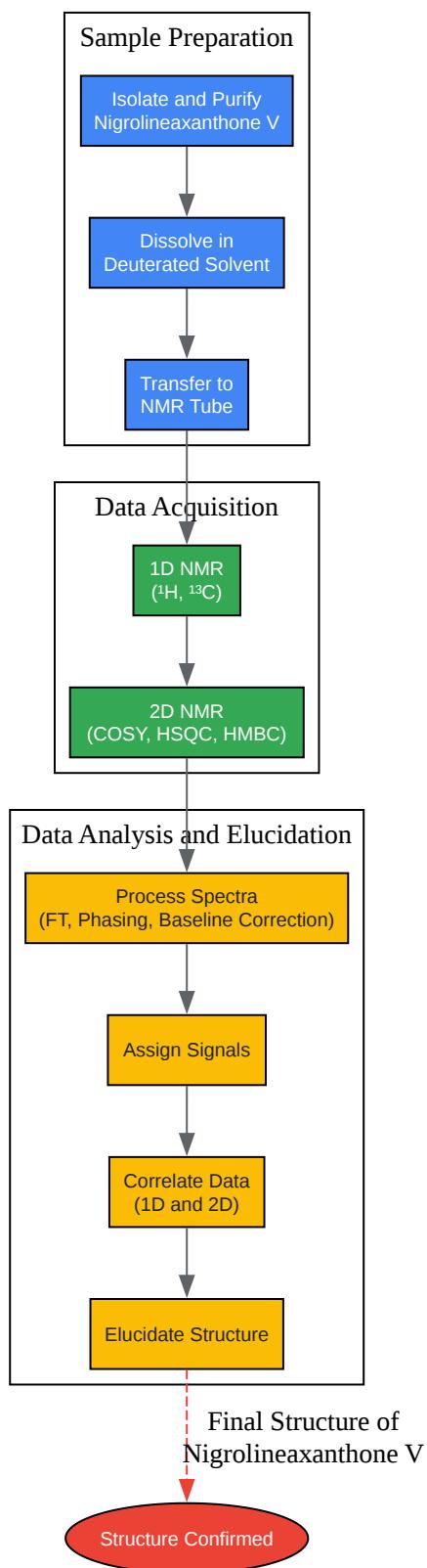
### 2. NMR Spectrometer Setup and Data Acquisition

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is crucial for resolving complex spin systems in natural products.
- $^1\text{H}$  NMR Acquisition Parameters (Typical):
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  - Spectral Width: Approximately 12-16 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-64 scans, depending on the sample concentration.
  - Temperature: 298 K (25 °C).
- $^{13}\text{C}$  NMR Acquisition Parameters (Typical):
  - Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
  - Spectral Width: Approximately 200-220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096 scans, or more, as the  $^{13}\text{C}$  nucleus is much less sensitive than  $^1\text{H}$ .
  - Temperature: 298 K (25 °C).
- 2D NMR Experiments: For complete structural elucidation, a suite of 2D NMR experiments is essential. These include:
  - COSY (Correlation Spectroscopy): To identify proton-proton couplings.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for assembling the molecular skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate stereochemistry.

## Mandatory Visualization

The logical workflow for the NMR analysis of **Nigrolineaxanthone V**, from sample preparation to final structure elucidation, can be visualized as follows:



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Caption: Workflow for NMR Analysis of **Nigrolineaxanthone V**.

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## References

- 1. Xanthones from the stem bark of *Garcinia nigrolineata* - PubMed  
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